molecular formula C17H17NO3 B5558009 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide

Cat. No. B5558009
M. Wt: 283.32 g/mol
InChI Key: RSFCWFYDFFJETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide often involves complex chemical pathways. For example, a study by Quaglia et al. (1996) discussed the synthesis of enantiomers of a compound with a similar benzodioxin structure, highlighting the steps involved in obtaining these enantiomers from chiral benzodioxin-carboxylic acids through resolution processes (Quaglia et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds within the 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide family can be intricate, with the benzodioxin core playing a critical role in their biological activity. Studies such as the one by Sagar et al. (2018) have provided detailed insights into the molecular conformations and supramolecular aggregation of benzodioxin derivatives, which are essential for understanding their chemical behavior and interaction mechanisms (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide derivatives is influenced by their functional groups and structural features. For instance, the presence of the benzodioxin moiety can affect the compound's interaction with biological targets, as seen in the work by Mohammed et al. (1997), which explored the biological activity of iodobenzamide derivatives for melanoma imaging (Mohammed et al., 1997).

Physical Properties Analysis

The physical properties of benzodioxin derivatives, such as solubility, melting point, and stability, are crucial for their application in scientific research. Although specific studies on 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide were not found, general principles from related research can be applied to infer these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, define the applicability of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide in various scientific fields. Studies like those by Umehara et al. (2009), which investigated the metabolism and excretion of a structurally related compound, provide insights into how such properties are assessed and their implications for drug development and other applications (Umehara et al., 2009).

Scientific Research Applications

Anticonvulsant Properties

Research on compounds structurally related to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide, such as 4-amino-N-(2-ethylphenyl)benzamide, has highlighted their potential anticonvulsant properties. Studies have shown that these compounds are effective against maximal electroshock-induced seizures in animal models, suggesting their potential for pharmacological development as antiepileptic drugs. The anticonvulsant efficacy, coupled with a favorable safety profile, indicates their promise for future clinical applications (Diouf et al., 1997).

Photocatalytic Applications

Investigations into the photocatalytic degradation of environmental pollutants have also been a significant area of research. Studies on compounds like propyzamide, which share functional groups with the compound , have demonstrated the effectiveness of photocatalytic processes for environmental remediation. Such research underscores the potential of utilizing similar compounds in the degradation of persistent organic pollutants, contributing to the development of sustainable and efficient methods for environmental protection (Torimoto et al., 1996).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the synthesis and characterization of novel aromatic polyimides involving related benzamide compounds have been explored. These materials exhibit desirable properties such as high thermal stability and solubility in common organic solvents, making them suitable for various industrial applications, including electronics and coatings (Butt et al., 2005).

Chemical Synthesis

Research on benzamides and their derivatives has also contributed to advancements in chemical synthesis, offering novel methodologies for constructing complex molecules. For instance, the development of efficient catalytic processes for the hydroamination of unactivated olefins with carboxamides represents a significant achievement in synthetic chemistry, providing a versatile tool for the synthesis of a wide range of organic compounds (Wang and Widenhoefer, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fumes), and P280 (Wear protective gloves, protective clothing, eye protection, and face protection) .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-18-17(19)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-9-20-15/h3-8,11H,2,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFCWFYDFFJETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylbenzamide

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